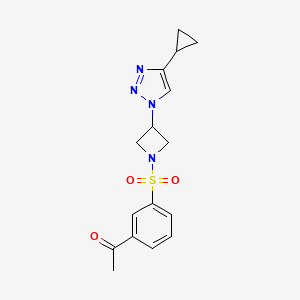

1-(3-((3-(4-环丙基-1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)磺酰)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

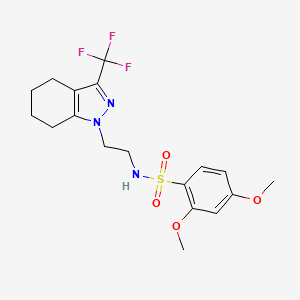

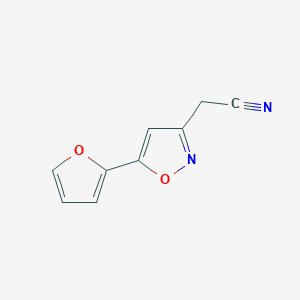

The compound “1-(3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone” is a derivative of 1H-1,2,3-triazole . It’s structurally related to VHL inhibitors used for the treatment of conditions such as anemia, ischemia, stroke, and damage to the cardiovascular system during ischemia .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives, including this compound, often involves the use of “Click chemistry”, which is a Cu (I)-catalyzed [3 + 2] cycloaddition of terminal alkynes and azides . This method is efficient and innovative, leading to the creation of bioactive compounds .Molecular Structure Analysis

The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring .Chemical Reactions Analysis

The compound, being a derivative of 1H-1,2,3-triazole, may exhibit similar chemical reactions. For instance, the loss of a hydrogen bond donor/acceptor group at the triazole substituted aryl group can make the molecule less active .Physical And Chemical Properties Analysis

1H-1,2,3-triazoles, including this compound, are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .科学研究应用

Drug Discovery

The compound contains a 1,2,3-triazole ring, which is a privileged structure in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles have found broad applications in polymer chemistry . Their high chemical stability and strong dipole moment make them useful in the creation of various polymers .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds . They can be used to create complex structures through non-covalent interactions .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This can be useful in various fields such as drug delivery and molecular biology .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging, a technique used to visualize biological structures . They can be used to create fluorescent probes for imaging purposes .

VHL Inhibitors

The compound is structurally related to VHL inhibitors, which are used for the treatment of anemia, ischemia, stroke, damage to the cardiovascular system during ischemia, enhancing wound healing, reducing scarring, enhancing angiogenesis or arteriogenesis, and cancer .

Materials Science

1,2,3-triazoles have applications in materials science . They can be used to create materials with specific properties, such as high strength or resistance to certain conditions .

作用机制

Target of Action

For instance, some 1,2,4-triazole derivatives are known to inhibit the aromatase enzyme . Another study mentions that certain triazole conjugates bind to the colchicine binding site of tubulin .

Mode of Action

Based on the behavior of similar compounds, it can be inferred that the compound might interact with its target through the formation of hydrogen bonds . The presence of the triazole ring and the sulfonyl group could potentially facilitate these interactions.

Biochemical Pathways

For instance, some 1,2,4-triazole derivatives are known to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Pharmacokinetics

Similar compounds with a 1,2,4-triazole core are known to possess drug-like properties .

Result of Action

Similar compounds have been reported to induce apoptosis in certain cell lines .

未来方向

属性

IUPAC Name |

1-[3-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-11(21)13-3-2-4-15(7-13)24(22,23)19-8-14(9-19)20-10-16(17-18-20)12-5-6-12/h2-4,7,10,12,14H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHKMZWRMBJPLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2999419.png)

![4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2999420.png)

![2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile](/img/structure/B2999422.png)

![(E)-4-(Dimethylamino)-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]but-2-enamide](/img/structure/B2999427.png)

![N-{4-[2-(dimethylamino)ethoxy]phenyl}-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2999431.png)